molecular formula C8H17N3OS B11775942 3-(4-(Methylthio)piperazin-1-yl)propanamide

3-(4-(Methylthio)piperazin-1-yl)propanamide

Cat. No.: B11775942
M. Wt: 203.31 g/mol
InChI Key: FBWQCJPDEQWKNV-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)piperazin-1-yl)propanamide is a compound that features a piperazine ring substituted with a methylthio group and a propanamide moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 3-(4-(Methylthio)piperazin-1-yl)propanamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves multi-step procedures that ensure high yields and purity. These methods may include the use of solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Properties

Molecular Formula

C8H17N3OS

Molecular Weight

203.31 g/mol

IUPAC Name

3-(4-methylsulfanylpiperazin-1-yl)propanamide

InChI

InChI=1S/C8H17N3OS/c1-13-11-6-4-10(5-7-11)3-2-8(9)12/h2-7H2,1H3,(H2,9,12)

InChI Key

FBWQCJPDEQWKNV-UHFFFAOYSA-N

Canonical SMILES

CSN1CCN(CC1)CCC(=O)N

Origin of Product

United States

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